1-oxa-8-azaspiro[5.5]undecane hydrochloride
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Overview
Description
1-oxa-8-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxa-8-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Prins cyclization reaction remains a viable approach for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-oxa-8-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-oxa-8-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-oxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This interaction inhibits the function of the protein, thereby exerting its biological effects . The compound’s unique spirocyclic structure allows it to fit into the active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different biological activities.
8-oxa-1-azaspiro[5.5]undecane: A related compound with variations in the positioning of oxygen and nitrogen atoms within the ring system.
Uniqueness
1-oxa-8-azaspiro[5.5]undecane hydrochloride is unique due to its specific arrangement of atoms within the spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
2703781-71-7 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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